molecular formula C10H18O B1195821 Myrcenol CAS No. 543-39-5

Myrcenol

Cat. No.: B1195821
CAS No.: 543-39-5
M. Wt: 154.25 g/mol
InChI Key: DUNCVNHORHNONW-UHFFFAOYSA-N
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Description

Myrcenol is an organic compound classified as a terpenoid. It is chemically known as 2-Methyl-6-methylideneoct-7-en-2-ol. This compound is notable for its presence in essential oils, particularly lavender oil, and is also found in the hop plant (Humulus lupulus). This compound is recognized for its pleasant fragrance and is used extensively in the fragrance industry .

Chemical Reactions Analysis

Types of Reactions: Myrcenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: this compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Produces aldehydes and ketones.

    Reduction: Produces saturated alcohols.

    Substitution: Produces halogenated derivatives of this compound.

Scientific Research Applications

Myrcenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of myrcenol involves its interaction with olfactory receptors, particularly in insects where it acts as a pheromone. In the fragrance industry, this compound’s pleasant scent is due to its ability to bind to specific olfactory receptors in the human nose, triggering a sensory response. The molecular pathways involved include the activation of G-protein coupled receptors, leading to signal transduction and perception of the fragrance .

Comparison with Similar Compounds

    Myrcene: A precursor to myrcenol, also a terpenoid with a similar structure.

    Linalool: Another terpenoid with a floral scent, commonly found in lavender oil.

    Geraniol: A monoterpenoid alcohol with a rose-like fragrance.

Uniqueness of this compound: this compound is unique due to its dual role as both a fragrance component and a pheromone. Its ability to undergo a variety of chemical reactions, including Diels-Alder reactions, makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-methyl-6-methylideneoct-7-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNCVNHORHNONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(=C)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027192
Record name 2-Methyl-6-methylene-7-octen-2-ol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

99.00 to 100.00 °C. @ 10.00 mm Hg
Record name Myrcenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

543-39-5
Record name Myrcenol
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Record name 7-Hydroxy-7-methyl-3-methylene-1-octene
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Record name 7-Octen-2-ol, 2-methyl-6-methylene-
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Record name 2-Methyl-6-methylene-7-octen-2-ol
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Record name 2-methyl-6-methyleneoct-7-en-2-ol
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Record name MYRCENOL
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Record name Myrcenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

76 g. of epoxymyrcene, prepared according to the method described in paragraph (a) by epoxidation of myrcene, were added dropwise between -5° and 0°, with good stirring. Then the mixture was stirred with 200 ml. ice-water and neutralised with diluted HCl. Following the same isolation procedure described in paragraph (b) 1. the sec.-myrcenol was obtained with a comparable yield.
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Synthesis routes and methods II

Procedure details

76 g. of epoxymyrcene, prepared according to the method described in paragraph a) by epoxidation of myrcene, were added dropwise between -5° and 0°, with good stirring. Then the mixture was stirred with 200 ml. ice-water and neutralised with diluted HCl. Following the same isolation procedure described in paragraph b) 1. the sec.-myrcenol was obtained with a comparable yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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